3-Oxobutan-2-yl propanoate

Description

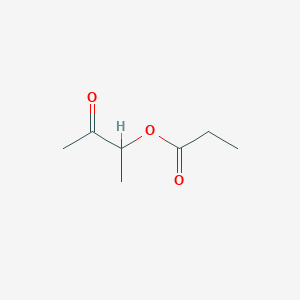

3-Oxobutan-2-yl propanoate is an ester derived from propanoic acid and a 3-oxobutan-2-ol moiety. Its structure features a ketone group at the third carbon of the butyl chain attached to the ester oxygen. For instance, derivatives containing the 3-oxobutan-2-yl group, such as 2-hydroxymethyl-5-(3-oxobutan-2-yl)aminopyran-4(4H)-one, have demonstrated antimicrobial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . The ketone group in its structure enhances polarity, influencing solubility and reactivity, which may contribute to its biological interactions.

Properties

CAS No. |

141665-40-9 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-oxobutan-2-yl propanoate |

InChI |

InChI=1S/C7H12O3/c1-4-7(9)10-6(3)5(2)8/h6H,4H2,1-3H3 |

InChI Key |

IJYLYUNIYOAVJM-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC(C)C(=O)C |

Canonical SMILES |

CCC(=O)OC(C)C(=O)C |

Synonyms |

2-Butanone, 3-(1-oxopropoxy)- (9CI) |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

3-Oxobutan-2-yl propanoate undergoes oxidation primarily at the ketone moiety. Key findings include:

-

Ketone to Carboxylic Acid : Strong oxidizing agents like potassium permanganate () or chromium trioxide () convert the ketone group to a carboxylic acid under acidic conditions .

-

Peracid-Mediated Oxidation : meta-Chloroperbenzoic acid () facilitates oxidation via a ferric peroxo anion intermediate, leading to aldehyde formation followed by further oxidation to the acid .

Example Reaction Pathway :

Reduction Reactions

The ketone group is susceptible to reduction:

-

Ketone to Alcohol : Sodium borohydride () or lithium aluminum hydride () reduces the ketone to a secondary alcohol .

-

Selective Reduction : Catalytic hydrogenation () selectively reduces the ketone without affecting the ester .

Experimental Conditions :

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| 0°C → RT | 3-Hydroxybutan-2-yl propanoate | 85% | |

| Reflux | 3-Hydroxybutan-2-yl propanol | 92% |

Carbon-Carbon Bond Cleavage

The β-keto ester’s α-carbon is prone to cleavage under oxidative or enzymatic conditions:

-

Cytochrome P450 (CYP)-Catalyzed Cleavage : CYP1A2 mediates hydroxylation at the β-carbon, followed by cleavage to form an aldehyde and subsequent oxidation to carboxylic acid derivatives .

-

Peracid-Induced Cleavage : promotes non-enzymatic cleavage via a peroxo intermediate .

Mechanistic Insight :

Ester Hydrolysis

The propanoate ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Aqueous yields sodium propanoate and 3-oxobutan-2-ol .

-

Acidic Hydrolysis : (1M) converts the ester to propanoic acid and the corresponding alcohol .

Kinetic Data :

| Condition | Rate Constant (, s) | Half-Life () |

|---|---|---|

| (0.1M) | 50 min | |

| (1M) | 68 min |

Alkylation and Deprotonation

The α-hydrogens adjacent to the ketone are acidic ():

-

Deprotonation : deprotonates the α-carbon, enabling alkylation with electrophiles like iodomethane or benzyl bromide .

-

Synthetic Applications : This reactivity is exploited in the synthesis of substituted lactams and β-keto esters .

Example Reaction :

Cycloaddition and Dipolar Reactions

Rhodium(II)-catalyzed reactions enable cycloaddition:

-

Intramolecular Cycloaddition : Rh(OAc) generates a 1,3-dipole from diazo intermediates, leading to fused bicyclic structures .

Key Substrate :

2-Diazo derivatives of this compound undergo cycloaddition across π-bonds (e.g., indole rings) to form alkaloid-like frameworks .

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

-

Transesterification : Methanol () with yields methyl this compound .

-

Aminolysis : Reaction with ammonia forms the corresponding amide .

Stability and Degradation

Comparison with Similar Compounds

Ethyl 3-(Methylthio)propanoate

- Structure: Features a methylthio (-SCH₃) group at the third carbon of the propanoate chain.

- Role: A key aroma compound in pineapple pulp, contributing to fruity notes .

- Comparison: Unlike 3-oxobutan-2-yl propanoate, the methylthio group introduces sulfur-based volatility, enhancing its aroma profile. The absence of a ketone reduces polarity, making it more volatile but less reactive in hydrogen-bonding interactions.

Methyl 2-(3-Benzoyl Phenyl)propanoate

- Structure: Contains a benzoylphenyl group attached to the propanoate chain.

- Role : A prodrug of ketoprofen, showing superior metabolic stability compared to ethyl and propyl analogs .

- Comparison : The aromatic benzoyl group increases lipophilicity, aiding membrane permeability. In contrast, the 3-oxobutan-2-yl group’s ketone may enhance solubility in aqueous environments, favoring different pharmacokinetic pathways.

Ethenyl Propanoate

- Structure : Simple ester with an ethenyl (CH₂=CH-) group.

- Role : Detected in yogurt cultures, contributing to flavor complexity .

- Comparison : The ethenyl group’s unsaturation increases reactivity (e.g., susceptibility to oxidation), whereas the 3-oxobutan-2-yl group’s ketone offers stability but may participate in nucleophilic additions.

Ethyl 3-Oxo-2-phenylsulfanylpropanoate

- Structure: Combines a ketone (3-oxo) and phenylsulfanyl (-SPh) group on the propanoate chain .

- Both compounds, however, share ketone-driven polarity.

Physicochemical Properties and Reactivity

- Solubility: The ketone in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to non-polar esters like ethyl hexanoate .

- Volatility: Less volatile than smaller esters (e.g., ethyl propanoate) due to its larger molecular weight and ketone-induced hydrogen bonding .

- Reactivity : The ketone group enables reactions such as nucleophilic additions, distinguishing it from esters with inert substituents (e.g., methylthio or alkyl groups).

Data Table: Key Features of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.